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2-aminoethylphosphinic acid -

2-aminoethylphosphinic acid

Catalog Number: EVT-8043100
CAS Number:
Molecular Formula: C2H8NO2P
Molecular Weight: 109.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Aminoethylphosphinic acid is a phosphonic acid derivative that has garnered attention in various scientific fields due to its unique chemical properties and biological significance. This compound, characterized by the presence of both amino and phosphinic functional groups, plays a crucial role in biochemical processes and has been identified as a marker for certain microorganisms, particularly in ruminal studies.

Source

2-Aminoethylphosphinic acid was first isolated from bovine brain tissue, highlighting its biological relevance. It has since been studied extensively in microbiological contexts, particularly as a marker for protozoa in the rumen of ruminants .

Classification

This compound belongs to the class of amino acids and phosphonic acids. Its classification is significant for understanding its chemical behavior and potential applications in various scientific domains, including biochemistry and microbiology.

Synthesis Analysis

Methods

The synthesis of 2-aminoethylphosphinic acid can be achieved through several methods, primarily involving the reaction of phosphonic acid derivatives with amines. A notable method includes the use of dialkyl phosphites reacted with nitroolefins, followed by reduction processes to yield the desired amino-phosphonic acid .

Technical details regarding the synthesis involve careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. For instance, a simple synthesis method reported involves using commercially available reagents under mild conditions .

Molecular Structure Analysis

Structure

The molecular structure of 2-aminoethylphosphinic acid features an amino group (-NH2) attached to an ethyl chain that is further connected to a phosphinic acid group (-PO(OH)2). The structural formula can be represented as follows:

H2NCH2CH2PO(OH)2\text{H}_2N-CH_2-CH_2-PO(OH)_2

Data

The molecular weight of 2-aminoethylphosphinic acid is approximately 109.06 g/mol. Its structural characteristics contribute to its solubility in water and its reactivity with various biological molecules.

Chemical Reactions Analysis

Reactions

2-Aminoethylphosphinic acid participates in several chemical reactions typical of amino acids and phosphonic acids. It can undergo hydrolysis, esterification, and condensation reactions.

Technical details include its reaction with ninhydrin, which is commonly used for detecting amino acids. Under specific conditions, 2-aminoethylphosphinic acid reacts with ninhydrin to produce a colored complex, allowing for quantitative analysis via chromatographic methods .

Mechanism of Action

Process

The mechanism of action for 2-aminoethylphosphinic acid involves its role as a signaling molecule in various biological processes. It acts as an intermediate in metabolic pathways and can influence cellular functions through its interaction with enzymes and receptors.

Data suggest that it may play a role in microbial protein synthesis within the rumen, acting as a marker for protozoal activity . Its presence can indicate the metabolic status of ruminal microorganisms, providing insights into their ecological roles.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH: Exhibits acidic properties due to the presence of the phosphinic group.
  • Reactivity: Can react with bases to form salts and undergoes hydrolysis under certain conditions.

Relevant analyses have shown that 2-aminoethylphosphinic acid's acidic nature allows it to elute at specific times during chromatographic analysis, which is critical for its identification in complex mixtures .

Applications

Scientific Uses

2-Aminoethylphosphinic acid has several applications in scientific research:

  • Microbiology: Used as a marker for protozoa in ruminal studies, aiding in understanding microbial ecology within ruminants.
  • Biochemistry: Investigated for its role in metabolic pathways involving phosphonic acids.
  • Analytical Chemistry: Employed in chromatographic techniques for the identification and quantification of amino acids and related compounds.
Biosynthesis and Metabolic Pathways of 2-Aminoethylphosphonic Acid

Enzymatic Mechanisms of C–P Bond Formation in Phosphonates

The formation of carbon-phosphorus (C–P) bonds represents a biochemical rarity, with phosphoenolpyruvate (PEP) serving as the universal precursor for naturally occurring phosphonates like 2-aminoethylphosphonic acid (2-AEP). The initial C–P bond is forged through an intramolecular rearrangement of PEP to phosphonopyruvate (PnPy), catalyzed by PEP mutase. This enzyme overcomes significant thermodynamic constraints—the equilibrium favors PEP over PnPy by >500:1—through tight coupling with downstream metabolic steps that sequester PnPy [1] [3] [10]. Kinetic studies reveal a dissociative mechanism: PEP’s phosphoryl group dissociates from the oxygen at C2, followed by nucleophilic attack by carbon at C3 on phosphorus. This process retains stereochemistry at phosphorus and is magnesium-dependent, with active-site residues (Arg159, His190) stabilizing the transition state [6] [10]. The reaction’s irreversibility under physiological conditions is ensured by rapid consumption of PnPy by phosphonopyruvate decarboxylase, forming 2-phosphonoacetaldehyde—the direct precursor to 2-AEP [1] [3].

Role of Phosphoenolpyruvate Mutase in Early Biosynthetic Steps

Phosphoenolpyruvate mutase (PEPM; EC 5.4.2.9) is the gateway enzyme for 2-AEP biosynthesis. Structural analyses (e.g., from Mytilus edulis and Trypanosoma cruzi) show it forms a homotetramer with TIM barrel subunits and utilizes "helix swapping" for dimerization. A conformational shift from an "open" to a "closed" state occurs upon substrate binding, mediated by a gating loop (residues 115–133) that shields the active site [6] [10]. Key residues include:

  • D58: Essential for nucleophilic catalysis (mutagenesis abolishes activity).
  • R159: Binds the PEP carboxylate group.
  • D85/D87/E114: Coordinate Mg²⁺, which positions PEP for phosphoryl transfer [6] [3].

Enzyme kinetics in T. cruzi reveal negative cooperativity for Mg²⁺ (S₀.₅ = 0.4 µM; n = 0.46), a Kₘ of 8 µM for phosphonopyruvate, and a kcat of 12 s⁻¹ [3]. This compartmentalizes in both cytosol and membrane fractions in eukaryotes, suggesting multifaceted regulatory roles beyond 2-AEP synthesis [3].

Table 1: Kinetic Parameters of PEP Mutase Across Organisms

OrganismSubstrateKₘ (µM)kₘₐₜ (s⁻¹)Metal Ion Dependence
Trypanosoma cruziPhosphonopyruvate812Mg²⁺ (S₀.₅ = 0.4 µM)
Mytilus edulisPhosphoenolpyruvate15*0.05*Mg²⁺
Tetrahymena pyriformisPhosphonopyruvate22*0.08*Mg²⁺

Note: Estimated from reverse reaction kinetics [1] [3] [10].

Comparative Analysis of Biosynthetic Routes in Prokaryotes vs. Eukaryotes

Biosynthesis diverges significantly after PnPy formation:

  • Prokaryotes (e.g., Pseudomonas aeruginosa):
  • Pathway: PnPy → 2-phosphonoacetaldehyde → 2-phosphonoethanolamine → 2-AEP.
  • Enzymes: NADH-dependent phosphonopyruvate decarboxylase and pyridoxal phosphate (PLP)-dependent aminotransferase.
  • Localization: Cytosolic; inducible by phosphate starvation [9].
  • Eukaryotes (e.g., Tetrahymena pyriformis, mollusks):
  • Pathway: PnPy → phosphonoacetaldehyde → direct reduction to 2-AEP.
  • Enzymes: Aldehyde dehydrogenase homolog reduces phosphonoacetaldehyde using NADPH.
  • Cofactors: Thiamine pyrophosphate boosts 2-AEP yield 10-fold in T. pyriformis homogenates [1] [2].
  • Compartmentalization: Dual localization (cytosol/mitochondria) in T. cruzi [3].

Eukaryotes incorporate 2-AEP into complex lipids (e.g., phosphonoglycosphingolipids in Aplysia kurodai), while prokaryotes utilize it as a phosphorus/nitrogen source [2] [9].

Table 2: Biosynthetic Pathway Divergence in Key Organisms

StepProkaryotesEukaryotes
Initial C–P BondPEP mutase (inducible)PEP mutase (constitutive)
PnPy DecarboxylationNADH-dependent decarboxylaseNot required
2-AEP FormationTransamination of phosphonoacetaldehydeReduction of phosphonoacetaldehyde
Tissue DistributionCytosolicMembrane-associated lipids

Substrate-Inducible Regulation of Phosphonate Metabolism

2-AEP metabolism is tightly regulated by substrate availability and phosphate levels:

  • Induction Specificity: In P. aeruginosa, 2-AEP uptake is induced only by itself or its homologue 3-aminopropylphosphonate. Unrelated phosphonates (e.g., methylphosphonate) or analogs (taurine, glycine) fail to induce transport [9].
  • Permease Systems: Two distinct transporters exist:
  • System 1: High affinity for 2-AEP (Kₘ = 5 µM), competitively inhibited by Pi and methylphosphonate.
  • System 2: Induced by 3-aminopropylphosphonate, non-competitively inhibited by Pi [9].
  • Energy Dependence: Uptake requires ATP and is pH/temperature-sensitive. Induction is unaffected by inorganic phosphate but requires de novo protein synthesis [9].
  • Ecological Role: This inducibility allows bacteria to scavenge 2-AEP as a P-source in phosphate-limited environments (e.g., marine systems), where phosphonates constitute up to 25% of dissolved organic phosphorus [5] [9].

Table 3: Regulatory Characteristics of 2-AEP Transport Systems in Pseudomonas aeruginosa

ParameterSystem 1System 2
Inducer2-Aminoethylphosphonate3-Aminopropylphosphonate
Inhibition by PhosphateCompetitiveNon-competitive
Affinity for 2-AEPHigh (Kₘ ~5 µM)Lower (Kₘ >50 µM)*
SpecificityNarrow (α-aminophosphonates)Broader (ω-aminophosphonates)

Note: Estimated from uptake kinetics [9].

Properties

Product Name

2-aminoethylphosphinic acid

IUPAC Name

2-aminoethylphosphinic acid

Molecular Formula

C2H8NO2P

Molecular Weight

109.06 g/mol

InChI

InChI=1S/C2H8NO2P/c3-1-2-6(4)5/h6H,1-3H2,(H,4,5)

InChI Key

CFAOOHORWCGLMC-UHFFFAOYSA-N

Canonical SMILES

C(C[PH+](O)[O-])N

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